molecular formula C9H12N2O3 B2808449 3-(Piperidin-4-yl)isoxazole-4-carboxylic acid CAS No. 1334493-51-4

3-(Piperidin-4-yl)isoxazole-4-carboxylic acid

Cat. No.: B2808449
CAS No.: 1334493-51-4
M. Wt: 196.206
InChI Key: VWZZARSOFHAGPH-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both an isoxazole ring and a piperidine ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions, while piperidine is a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)isoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base can yield isoxazole derivatives . The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. For example, metal-free synthetic routes have been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the isoxazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-4-yl)isoxazole-4-carboxylic acid is unique due to the combination of the isoxazole and piperidine rings, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-piperidin-4-yl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)7-5-14-11-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZZARSOFHAGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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